8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Lipophilicity optimization logP Blood-brain barrier permeability

This 8-quinolinyloxy-pyrrolidine sulfonamide features a unique 4-(trifluoromethoxy)phenyl substituent delivering high electronegativity & lipophilicity unmatched by methyl/halogen analogs. Ideal for mGluR5 NAM SAR expansion in CNS programs (anxiety, depression, Fragile X). Superior hydrolytic stability enables PROTAC/molecular glue degrader designs. Calculated logP ~3.8 supports blood-brain barrier penetration assessment. Distinct pKa makes it a critical reference standard for calibrating ADME assays (PAMPA, Caco-2, microsomal stability). Avoid generic in-class analogs that compromise SAR reproducibility. For research use only; not for human or veterinary use.

Molecular Formula C20H17F3N2O4S
Molecular Weight 438.42
CAS No. 1902981-47-8
Cat. No. B3020087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS1902981-47-8
Molecular FormulaC20H17F3N2O4S
Molecular Weight438.42
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-6-8-17(9-7-15)30(26,27)25-12-10-16(13-25)28-18-5-1-3-14-4-2-11-24-19(14)18/h1-9,11,16H,10,12-13H2
InChIKeyMJXDTPRSWQDOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 1902981-47-8): Procurement & Selection Overview


8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 1902981-47-8; molecular formula C20H17F3N2O4S; MW 438.42 g/mol) is a synthetic small molecule belonging to the quinoline-pyrrolidine sulfonamide class [1]. Its structure comprises an 8-hydroxyquinoline core O-linked to a pyrrolidine ring, which is further N-sulfonylated with a 4-(trifluoromethoxy)phenyl group. This specific substitution pattern generates a distinct physicochemical profile within the broader quinoline-sulfonyl chemical space, making it a candidate of interest for structure–activity relationship (SAR) studies and targeted probe development [1].

Why In-Class Quinoline-Pyrrolidine Sulfonamides Cannot Replace 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline


Quinoline-pyrrolidine sulfonamides are a structurally diverse family whose biological activity is exquisitely sensitive to the nature and position of the aryl sulfonyl substituent. The 4-(trifluoromethoxy)phenyl moiety imparts a unique combination of high electronegativity, lipophilicity, and hydrogen-bonding capacity that is not replicated by other common substituents such as methyl, halogen, or unsubstituted phenyl rings [1]. Even positional isomers (e.g., 2- vs 8-quinolinyloxy linkage) exhibit substantially different target engagement profiles. Consequently, generic substitution with a seemingly similar in-class analog carries a high risk of divergent potency, selectivity, and ADME properties, undermining experimental reproducibility and SAR interpretation [1].

Quantitative Differentiation Evidence for 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline


Lipophilicity Differentiation: Trifluoromethoxy vs. Methyl Phenyl Sulfonyl Analogs

The 4-(trifluoromethoxy)phenyl substituent provides a distinct lipophilicity profile compared to commonly employed 4-methylphenyl or 4-chlorophenyl sulfonamide analogs. Computational estimation of partition coefficient (miLogP) for the target compound yields approximately 3.8, while the corresponding 4-methylphenyl analog is predicted at approximately 3.1. This difference of approximately 0.7 log units can substantially influence membrane permeation and metabolic clearance [1]. The larger electron-withdrawing effect of -OCF3 (Hammett σp ≈ 0.35) vs -CH3 (σp ≈ -0.17) further differentiates the electronic environment of the sulfonamide linkage, impacting hydrogen-bond donor/acceptor capacity [2].

Lipophilicity optimization logP Blood-brain barrier permeability Drug metabolism

Sulfonamide Linker vs. Carbonyl Analogs: Hydrolytic Stability and H-Bonding Topology

The N-sulfonylpyrrolidine linkage in the target compound offers substantially greater resistance to hydrolytic cleavage compared to the corresponding carbonyl (amide) analog, (3-(quinolin-8-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. Sulfonamides are generally stable to both acidic and basic hydrolysis conditions that can cleave amide bonds, owing to the tetrahedral geometry and higher bond dissociation energy of the S–N bond (~70 kcal/mol) versus a typical C–N amide bond (~50 kcal/mol) [1]. This differential stability is critical when compounds are subjected to extended incubation in biological media or varied pH conditions during formulation screening.

Chemical stability Hydrogen bonding Sulfonamide SAR Pharmacophore modeling

Quinoline 8-Oxy vs 2-Oxy Substitution: pKa and Ionization State Differentiation

The 8-oxy substitution on the quinoline ring affects the basicity of the quinoline nitrogen (pKa of the conjugate acid) differently from 2-oxy substitution. The 8-O-linkage withdraws electron density via inductive effect, lowering the estimated pKa of the quinolinium ion to approximately 4.2, whereas the corresponding 2-oxy isomer is predicted to exhibit a pKa near 3.8 [1]. This 0.4-unit difference in pKa means the 8-oxy derivative remains predominantly un-ionized at lysosomal pH (~5.5), while the 2-oxy derivative may begin to accumulate in acidic compartments. The trifluoromethoxy group further influences the overall basicity through through-space electrostatic interactions [1].

Heterocyclic chemistry pKa modulation Membrane permeability Receptor binding

TFMP Sulfonamide as a Privileged Fragment for Kinase and mGluR Selectivity

The 4-(trifluoromethoxy)phenylsulfonyl (TFMP-sulfonyl) group is recognized as a privileged structural motif for engaging the hydrophobic back pocket of several kinase ATP-binding sites and for modulating allosteric sites of class C GPCRs, particularly mGluR1 and mGluR5 [1][2]. Patent literature explicitly claims quinoline-sulfonyl derivatives with preference for the mGluR5 receptor subtype, where the electron-withdrawing nature of the aryl substituent directly impacts subtype selectivity [2]. In contrast, analogs with electron-donating substituents (e.g., 4-methoxy) on the phenyl ring show reduced mGluR5 preference.

Kinase inhibition Metabotropic glutamate receptors Privileged scaffolds Fragment-based drug design

Target Application Scenarios for 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline


CNS Drug Discovery: Lead Compound for mGluR5-Mediated Disorders

Based on its patent-class association with mGluR5 receptor subtype preference [1], this compound is positioned for SAR expansion in programs targeting anxiety, depression, or Fragile X syndrome. Its calculated logP of ~3.8 (see Section 3, Evidence Item 1) falls within the CNS drug-like range (logP 1–5), facilitating preliminary blood-brain barrier penetration assessment during hit-to-lead phases.

Chemical Probe Development for MAO-B Selectivity Profiling

Although direct MAO-B inhibition data for this compound are not available, the quinoline-8-oxy scaffold is structurally related to known MAO-B inhibitor chemotypes. The compound can serve as a starting point for developing selective MAO-B probes, particularly given the privileged TFMP-sulfonyl group's ability to occupy the hydrophobic substrate cavity of flavin-dependent amine oxidases [2].

Stability-Advantaged Fragment for Bifunctional Degrader Design

The sulfonamide linker's superior hydrolytic stability (Section 3, Evidence Item 2) makes this compound a suitable building block for PROTAC or molecular glue degrader designs, where extended linker stability under cellular assay conditions is a critical quality attribute. The 8-oxy-quinoline exit vector provides a defined geometry for ternary complex formation.

Physicochemical Benchmarking in ADME Assay Development

The distinct logP and predicted pKa of this compound (Section 3, Evidence Items 1 and 3) make it a valuable reference standard for calibrating high-throughput ADME assays (PAMPA, Caco-2 permeability, microsomal stability), particularly when benchmarking series containing trifluoromethoxy-substituted sulfonamides against methyl- or halogen-substituted counterparts.

Quote Request

Request a Quote for 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.